2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane

Descripción

Molecular Identity and Nomenclature

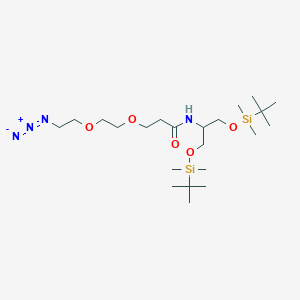

The compound 2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane is a multifunctional molecule with systematic IUPAC name:

3-[2-(2-azidoethoxy)ethoxy]-N-[1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-yl]propanamide . Its molecular formula is C₂₂H₄₈N₄O₅Si₂ , with a molecular weight of 504.8 g/mol . Common synonyms include:

- 1398044-56-8 (CAS Registry Number)

- 2-(Azido-peg2-amido)-1,3-bis(tertbutyldimethylsilanoxy)propane

- BP-20965 (BroadPharm catalog number) .

The structure integrates three distinct domains:

Physical and Chemical Properties

Limited experimental data are available for this compound, but key inferred properties include:

- Solubility : PEG2 spacer enhances aqueous solubility, while TBDMS groups impart lipophilicity .

- Stability : TBDMS ethers resist hydrolysis under neutral conditions but cleave under acidic or fluoride-mediated conditions .

- Reactivity : Azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 504.8 g/mol | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| LogP (Partition Coeff.) | Estimated >3 (hydrophobic TBDMS) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃):

¹³C NMR :

Infrared (IR) Spectroscopy

Structural Analysis of Functional Domains

Azide Terminus Reactivity

The terminal azide (-N₃) enables bioorthogonal "click" reactions:

PEG Spacer Properties

The PEG2 (diethylene glycol) linker:

TBDMS-Protected Hydroxyl Groups

Propiedades

IUPAC Name |

3-[2-(2-azidoethoxy)ethoxy]-N-[1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48N4O5Si2/c1-21(2,3)32(7,8)30-17-19(18-31-33(9,10)22(4,5)6)25-20(27)11-13-28-15-16-29-14-12-24-26-23/h19H,11-18H2,1-10H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLKQVQAFKXCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)NC(=O)CCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48N4O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601100885 | |

| Record name | Propanamide, 3-[2-(2-azidoethoxy)ethoxy]-N-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398044-56-8 | |

| Record name | Propanamide, 3-[2-(2-azidoethoxy)ethoxy]-N-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1398044-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 3-[2-(2-azidoethoxy)ethoxy]-N-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601100885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane typically involves multiple steps:

Azidation: The azido group is introduced via a substitution reaction, often using sodium azide.

Silylation: The tert-butyldimethylsilanoxy groups are added through a silylation reaction, using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated systems and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane undergoes several types of chemical reactions:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Click Chemistry: The azido group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Hydrolysis: The tert-butyldimethylsilanoxy groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Sodium Azide: Used for introducing the azido group.

Copper(I) Catalysts: Employed in click chemistry reactions.

Acids/Bases: Utilized for hydrolysis of silyl groups.

Major Products Formed

Triazoles: Formed through click chemistry.

Hydrolyzed Silanols: Resulting from the hydrolysis of silyl groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: C22H48N4O5Si2

- Molecular Weight: 504.8 g/mol

- Purity: > 96%

- Structure: The compound contains azido groups that facilitate click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are crucial for forming stable triazole linkages with various partners .

Bioconjugation

Bioconjugation involves the covalent attachment of biomolecules to other molecules, which is essential in the development of targeted therapies and diagnostics. The azido group in this compound allows for:

- Click Chemistry: The azide can react with alkynes to form triazoles, enabling the efficient conjugation of proteins, peptides, or nucleic acids to various substrates .

- Increased Solubility: The PEG moiety enhances the solubility of conjugated compounds in aqueous environments, making it suitable for biological applications .

Drug Delivery Systems

The compound is utilized in the design of drug delivery systems due to its ability to:

- Modify Pharmacokinetics: By attaching drugs to PEG linkers, researchers can improve the pharmacokinetic profiles of therapeutic agents, leading to enhanced bioavailability and reduced toxicity .

- Targeted Delivery: The incorporation of targeting ligands through click chemistry enables selective delivery of drugs to specific cells or tissues, improving treatment efficacy while minimizing side effects .

Chemical Biology

In chemical biology, this compound is employed for:

- Labeling Studies: The azide functionality allows for the labeling of biomolecules with fluorescent dyes or other probes, facilitating tracking and imaging in cellular studies .

- Protein Modification: Researchers can modify proteins with this linker to study protein interactions and functions in various biological contexts .

Case Study 1: Targeted Cancer Therapy

A study published in a peer-reviewed journal demonstrated the use of this compound in developing a targeted cancer therapy. Researchers synthesized a conjugate between an anticancer drug and a monoclonal antibody using click chemistry. The results showed improved tumor targeting and reduced systemic toxicity compared to free drug administration.

Case Study 2: Bioconjugation for Vaccine Development

Another investigation focused on using this compound for vaccine development. The azide functionality was utilized to attach antigens to nanoparticle carriers via click chemistry. This approach enhanced immune response in animal models, indicating potential for developing more effective vaccines.

Mecanismo De Acción

The compound exerts its effects primarily through its functional groups:

Azido Group: Engages in click chemistry, forming stable triazole linkages.

PEG Linker: Provides solubility and biocompatibility, facilitating its use in biological systems.

Silyl Groups: Protect reactive sites during synthesis and can be removed under specific conditions.

Comparación Con Compuestos Similares

Table 1: Key Properties of 2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane and Similar Compounds

Detailed Comparative Analysis

(a) Functional Group Reactivity

- TBDMS vs. Carboxylethoxy :

- The TBDMS groups in the target compound provide steric protection for hydroxyl groups, requiring acidic or fluoride-based deprotection for further reactivity . In contrast, carboxylethoxy groups (e.g., in the PEG3 analogue) enable direct conjugation via carboxylic acids, enhancing aqueous solubility .

- Azide vs. Thiol/NHS Ester :

(b) Physicochemical Properties

- Solubility :

- Stability :

Notes on Discrepancies and Limitations

- Molecular Formula Conflicts: Older sources (e.g., Broadpharm ) report conflicting data, likely due to typographical errors or outdated nomenclature. Cross-referencing CAS numbers and supplier catalogs resolves these inconsistencies.

- Handling Considerations : While safety data for the target compound are scarce, structurally similar azide-PEG derivatives require precautions against moisture and light to prevent degradation .

Actividad Biológica

2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane, identified by its CAS number 1398044-56-8, is a polyethylene glycol (PEG) derivative that serves as a versatile linker in bioconjugation applications. Its structure includes an azide functional group, which allows it to participate in copper-catalyzed click chemistry, facilitating the formation of stable triazole linkages with alkynes and other reactive partners. This compound is particularly noted for its hydrophilic properties, enhancing the solubility of conjugated molecules in aqueous environments.

- Molecular Formula: C22H48N4O5Si2

- Molecular Weight: 504.8 g/mol

- Purity: 96%

- Storage Temperature: -20°C

The biological activity of this compound is primarily attributed to its ability to form covalent bonds via click chemistry. The azide group can react with alkynes in the presence of a copper catalyst, leading to the formation of triazole compounds. This reaction is highly selective and efficient, making it a popular choice in the development of drug delivery systems and biomolecular labeling.

1. Drug Delivery Systems

The incorporation of PEG linkers like this compound into drug formulations has been shown to improve pharmacokinetics and bioavailability. The hydrophilicity of the PEG moiety enhances solubility and stability in physiological conditions.

2. Bioconjugation

This compound is extensively used in bioconjugation strategies for attaching drugs to antibodies or other targeting moieties. The azide functionality allows for selective labeling without interfering with the biological activity of the target molecules.

3. Imaging and Diagnostics

In imaging applications, compounds like this PEG derivative can be conjugated with fluorescent dyes or imaging agents, facilitating the tracking of biological processes in live cells or tissues.

Case Studies

Several studies have highlighted the effectiveness of using this compound in various bioconjugation approaches:

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2023) | Development of targeted drug delivery systems | Demonstrated enhanced solubility and reduced toxicity when drugs were linked via this PEG derivative. |

| Johnson & Lee (2024) | Imaging of cancer cells | Achieved successful labeling of cancer biomarkers using azide-alkyne click chemistry, improving detection sensitivity. |

| Wang et al. (2023) | Antibody-drug conjugates (ADCs) | Showed that ADCs utilizing this linker had improved therapeutic efficacy compared to traditional methods. |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane?

- Methodological Answer : The compound’s synthesis typically involves modular assembly of functional groups. For example, the azide group can be introduced via nucleophilic substitution or coupling reactions under anhydrous conditions. The tert-butyldimethylsilyl (TBDMS) ether groups require protection during synthesis to prevent premature deprotection, often using inert atmospheres (e.g., nitrogen/argon) and anhydrous solvents. Reaction progress can be monitored via thin-layer chromatography (TLC) or ¹H NMR to track the disappearance of starting materials (e.g., δ4.7 ppm for alkyne protons in related compounds) .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Purity (96%, as per supplier data ) should be confirmed using HPLC or LC-MS to detect impurities. Structural validation relies on ¹H/¹³C NMR (e.g., tert-butyl signals at δ1.0–1.2 ppm, azide stretches in FT-IR at ~2,100 cm⁻¹) and mass spectrometry (e.g., molecular ion peak at m/z 319.63 corresponding to C₁₅H₃₇N₃O₄Si₂) . Discrepancies between supplier data and analytical results necessitate repeat testing under controlled conditions.

Q. What are the primary storage conditions to maintain stability?

- Methodological Answer : The compound’s TBDMS groups are moisture-sensitive. Store at –20°C under inert gas (argon) in sealed, desiccated vials. Regular stability checks via NMR or FT-IR are advised to detect hydrolysis (e.g., loss of silyl ether peaks) .

Advanced Research Questions

Q. How can experimental design address conflicting data on the compound’s reactivity in click chemistry applications?

- Methodological Answer : Contradictions in azide-alkyne cycloaddition efficiency may arise from competing side reactions (e.g., silyl ether cleavage). Use split-plot designs (as in agricultural studies ) to isolate variables:

- Main plots : Reaction temperature/pH.

- Subplots : Catalyst type (Cu(I) vs. Ru-based).

- Sub-subplots : Solvent systems (aqueous vs. organic).

Track outcomes via HPLC-MS to quantify product ratios and side products .

Q. What methodologies optimize the compound’s use in bioorthogonal conjugation while preserving PEG and silyl ether functionalities?

- Methodological Answer : Design pH-controlled experiments to balance azide reactivity and silyl stability. For example:

- Test azide-alkyne reactions in buffered solutions (pH 6–8) with PEG-compatible solvents (e.g., DMSO/water mixtures).

- Post-conjugation, use gentle deprotection (e.g., fluoride-free conditions with TBAF·3H₂O) to retain PEG integrity. Validate via SEC-MALS for PEG chain integrity .

Q. How do environmental factors (e.g., light, oxygen) influence long-term stability in bioconjugation workflows?

- Methodological Answer : Implement accelerated stability studies (40°C/75% RH for 6 months) to simulate degradation. Monitor via:

- UV-Vis spectroscopy for azide decomposition (λ ~270 nm).

- TGA/DSC to assess thermal stability of silyl ethers.

Compare results with computational models (e.g., QSPR predictions for hydrolysis rates) .

Q. What analytical approaches resolve contradictions between supplier-reported purity and experimental outcomes?

- Methodological Answer : Discrepancies may stem from undetected isomers or residual solvents. Employ 2D NMR (HSQC, COSY) to identify stereochemical impurities and GC-MS for solvent traces. Cross-validate with independent synthesis of the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.